molecular formula C8H5Br2IO B13122574 2,3'-Dibromo-5'-iodoacetophenone

2,3'-Dibromo-5'-iodoacetophenone

Cat. No.: B13122574
M. Wt: 403.84 g/mol
InChI Key: SCSPVQNYEXGFFO-UHFFFAOYSA-N
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Description

2,3’-Dibromo-5’-iodoacetophenone is a halogenated acetophenone derivative characterized by the presence of bromine and iodine atoms on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-Dibromo-5’-iodoacetophenone typically involves the bromination and iodination of acetophenone derivatives. One common method is the bromination of 2-hydroxy-3,5-diiodoacetophenone in acetic acid at elevated temperatures (70-80°C) under light irradiation . Another approach involves the reaction of bromine with 4-hydroxy-3,5-diiodoacetophenone in boiling chloroform .

Industrial Production Methods

Industrial production methods for 2,3’-Dibromo-5’-iodoacetophenone are not well-documented in the literature. the general principles of halogenation reactions and the use of appropriate solvents and catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2,3’-Dibromo-5’-iodoacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted acetophenone derivatives with various functional groups.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Oxidation and Reduction Reactions: Carboxylic acids or alcohols, respectively.

Mechanism of Action

The mechanism of action of 2,3’-Dibromo-5’-iodoacetophenone involves its reactivity due to the presence of electron-withdrawing halogen atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3’-Dibromo-5’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and potential for diverse applications in organic synthesis and material science.

Biological Activity

2,3'-Dibromo-5'-iodoacetophenone is a halogenated acetophenone derivative notable for its unique combination of bromine and iodine substituents. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C9H6Br2I O
  • Molecular Weight : 403.84 g/mol
  • Structure : The compound features a phenyl ring with a carbonyl group, making it a derivative of acetophenone.

The biological activity of this compound is largely attributed to the presence of halogen atoms, which enhance the electrophilicity of the carbonyl carbon. This increased reactivity allows the compound to participate in various biochemical interactions that can lead to significant biological effects. The halogens facilitate nucleophilic attacks on biomolecules such as proteins and nucleic acids, potentially modifying their function and activity.

Antimicrobial Activity

Research indicates that halogenated acetophenones exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The compound has been evaluated using various assays to determine its efficacy in inducing cell death through apoptosis or cell cycle arrest. For instance, cytotoxicity assays using MTT or colony-forming assays have shown promising results in tumor cell lines, indicating its potential as an anticancer agent .

Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of this compound utilized several human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated for different cell types:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)18

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Mechanistic Studies

Further investigation into the mechanism revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in treated cells, leading to oxidative stress and subsequent apoptosis. Flow cytometry analyses confirmed an increase in apoptotic cells following treatment, underscoring the compound's potential as an anticancer therapeutic.

Properties

Molecular Formula

C8H5Br2IO

Molecular Weight

403.84 g/mol

IUPAC Name

2-bromo-1-(3-bromo-5-iodophenyl)ethanone

InChI

InChI=1S/C8H5Br2IO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2

InChI Key

SCSPVQNYEXGFFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)I)C(=O)CBr

Origin of Product

United States

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